2-Chloro-5-fluoro-4-methylphenol
Overview
Description
2-Chloro-5-fluoro-4-methylphenol is a useful research compound. Its molecular formula is C7H6ClFO and its molecular weight is 160.57 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Phenolic compounds, in general, are known to interact with various proteins and enzymes in the body, altering their function and leading to various physiological effects .
Mode of Action
Phenolic compounds typically exert their effects through interactions with proteins and enzymes, potentially altering their structure and function . They may also participate in various chemical reactions due to their reactivity .
Biochemical Pathways
Phenolic compounds can influence a variety of biochemical pathways depending on their specific structure and the biological context .
Pharmacokinetics
Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Phenolic compounds can have a wide range of effects at the molecular and cellular level, including antioxidant activity, modulation of enzyme activity, and interactions with cell signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-5-fluoro-4-methylphenol. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and reactivity . Additionally, the biological environment within the body, including the presence of various enzymes and proteins, can influence the compound’s action and efficacy .
Properties
IUPAC Name |
2-chloro-5-fluoro-4-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLIMOXKGUPYET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.